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Compound of Interest

Compound Name:
5-Iodo-2-

thiophenecarboxaldehyde

Cat. No.: B1304914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-Iodo-
2-thiophenecarboxaldehyde, a key building block in the development of various

pharmaceutical compounds. This document provides a comparative analysis of the principal

starting materials, detailed experimental protocols, and quantitative data to facilitate laboratory

synthesis.

Introduction
5-Iodo-2-thiophenecarboxaldehyde is a heterocyclic aldehyde containing a thiophene ring

substituted with an iodine atom at the 5-position and a formyl group at the 2-position. This

substitution pattern makes it a versatile intermediate for introducing the thiophene moiety into

larger molecules through various cross-coupling reactions and other transformations of the

aldehyde group. Its synthesis is of significant interest to the medicinal chemistry community.

The two most common and practical synthetic strategies commence from either 2-

thiophenecarboxaldehyde or 2-iodothiophene.

Comparative Overview of Synthetic Pathways
The synthesis of 5-Iodo-2-thiophenecarboxaldehyde can be efficiently achieved via two

primary pathways:
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Pathway A: Electrophilic Iodination of 2-Thiophenecarboxaldehyde. This is a direct approach

where the commercially available 2-thiophenecarboxaldehyde is subjected to iodination. The

electron-donating nature of the sulfur atom in the thiophene ring, coupled with the directing

effect of the aldehyde group, favors substitution at the 5-position.

Pathway B: Formylation of 2-Iodothiophene. This alternative route involves the initial

synthesis of 2-iodothiophene, followed by the introduction of the aldehyde group at the 5-

position. The Vilsmeier-Haack reaction is a common and effective method for this formylation

step.

The choice between these pathways may depend on the availability and cost of the starting

materials, as well as the desired scale of the synthesis.

Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the principal

compounds involved in the synthesis of 5-Iodo-2-thiophenecarboxaldehyde.

Table 1: Physical and Chemical Properties of Key Compounds

Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/cm³)

2-

Thiophenecar

boxaldehyde

98-03-3 C₅H₄OS 112.15 198 1.2

2-

Iodothiophen

e

3437-95-4 C₄H₃IS 210.04
73 @ 15

mmHg
-

N-

Iodosuccinimi

de (NIS)

516-12-1 C₄H₄INO₂ 224.99
202-206

(dec.)
2.245

5-Iodo-2-

thiophenecar

boxaldehyde

5370-19-4 C₅H₃IOS 238.05
283.6 @ 760

mmHg
2.113
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Table 2: Typical Reaction Conditions and Yields

Reaction
Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Formylatio

n of

Thiophene

Thiophene

N-

methylform

anilide,

POCl₃

- 25-35 2 71-74

Iodination

of

Thiophene

Thiophene I₂, HgO Benzene Ice bath 0.3 72-75

Iodination

of 2-

Thiophene

carboxalde

hyde

2-

Thiophene

carboxalde

hyde

N-

Iodosuccini

mide, TFA

(cat.)

Acetonitrile Reflux 4
~85

(general)

Formylatio

n of 2-

Iodothioph

ene

2-

Iodothioph

ene

DMF,

POCl₃

Dichlorome

thane
0 to RT 2-4

~77

(general)

Experimental Protocols
Synthesis of Starting Materials
4.1.1. Preparation of 2-Thiophenecarboxaldehyde from Thiophene (Vilsmeier-Haack Reaction)

[1][2]

This procedure details the formylation of thiophene to produce 2-thiophenecarboxaldehyde.

Reagents:

N-methylformanilide (1.0 mole, 135 g)

Phosphorus oxychloride (POCl₃) (1.0 mole, 153 g, 91 mL)
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Thiophene (1.1 moles, 92.4 g)

Ether

Dilute Hydrochloric Acid

Saturated Sodium Bicarbonate Solution

Anhydrous Sodium Sulfate

Procedure:

In a 500-mL three-necked round-bottomed flask equipped with a thermometer, mechanical

stirrer, dropping funnel, and calcium chloride tube, combine N-methylformanilide and

phosphorus oxychloride. Allow the mixture to stand for 30 minutes.

Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene at a

rate that maintains the temperature between 25–35°C.

After the addition is complete, stir the reaction mixture for an additional 2 hours at the

same temperature, then allow it to stand at room temperature for 15 hours.

Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of cracked ice and

250 mL of water.

Separate the aqueous layer and extract it with three 300-mL portions of ether.

Combine the ether extracts with the organic layer and wash twice with 200-mL portions of

dilute hydrochloric acid.

Wash the combined ether extracts twice with 200-mL portions of saturated sodium

bicarbonate solution, then with 100 mL of water.

Dry the ether solution over anhydrous sodium sulfate.

Concentrate the ether solution and distill the resulting yellow oil under reduced pressure.

Collect the fraction boiling at 97–100°C/27 mm.
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Yield: 80–83 g (71–74%).

4.1.2. Preparation of 2-Iodothiophene from Thiophene[3]

This protocol describes the direct iodination of thiophene.

Reagents:

Thiophene (0.42 mole, 35 g)

Benzene (50 mL)

Yellow Mercuric Oxide (HgO) (0.35 mole, 75 g)

Iodine (I₂) (0.43 mole, 109 g)

Ether

Dilute Sodium Thiosulfate Solution

Calcium Chloride

Procedure:

In a glass-stoppered, wide-mouthed bottle cooled by an ice water bath, place thiophene

and benzene.

With constant shaking and cooling, add yellow mercuric oxide and iodine alternately in

small amounts over 15-20 minutes. The yellow mercuric oxide will change to crimson

mercuric iodide.

Filter the mixture and wash the residue with three 25-cc portions of ether.

Shake the ether-benzene filtrate with a dilute solution of sodium thiosulfate to remove

excess iodine.

Dry the organic layer over 5 g of calcium chloride and filter.

Remove the ether and benzene by distillation on a steam bath.
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Fractionally distill the residue under reduced pressure. Collect the 2-iodothiophene fraction

at 73°/15 mm.

Yield: 63–66 g (72–75%).

Synthesis of 5-Iodo-2-thiophenecarboxaldehyde
4.2.1. Pathway A: Iodination of 2-Thiophenecarboxaldehyde

This method utilizes N-iodosuccinimide (NIS) for the regioselective iodination of 2-

thiophenecarboxaldehyde.[4][5]

Reagents:

2-Thiophenecarboxaldehyde

N-Iodosuccinimide (NIS) (1.2 equivalents)

Acetonitrile (ACN)

Trifluoroacetic acid (TFA) (catalytic amount)

Ethyl Acetate (EtOAc)

Water

Magnesium Sulfate (MgSO₄)

Procedure:

To a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in acetonitrile, add N-

iodosuccinimide (1.2 equivalents) and a catalytic amount of trifluoroacetic acid.

Reflux the mixture for 4 hours and then stir at room temperature for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture in vacuo.
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Partition the crude residue between water and ethyl acetate.

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution to give the crude product.

Purify the crude solid by flash chromatography.

4.2.2. Pathway B: Formylation of 2-Iodothiophene

This protocol is an adaptation of the Vilsmeier-Haack reaction for the formylation of 2-

iodothiophene.[6][7][8]

Reagents:

2-Iodothiophene

Anhydrous N,N-Dimethylformamide (DMF) (3 equivalents)

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

Anhydrous Dichloromethane (DCM)

Crushed Ice

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate

Procedure:

To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ at 0°C under

an inert atmosphere. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

Add a solution of 2-iodothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier

reagent at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

by TLC.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

Extract the product with DCM.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography.

Visualized Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the described synthetic pathways

and a general experimental workflow.
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Caption: Pathway A: Synthesis from Thiophene via 2-Thiophenecarboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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